molecular formula C16H15Cl2NO2 B4962822 N-(3,4-dichlorophenyl)-3-propoxybenzamide

N-(3,4-dichlorophenyl)-3-propoxybenzamide

Cat. No. B4962822
M. Wt: 324.2 g/mol
InChI Key: VKOVQJFELRXWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-3-propoxybenzamide (DCPPB) is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications due to its ability to modulate the activity of a specific ion channel in the brain.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-propoxybenzamide has been studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and epilepsy. It has been found to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and thermoregulation. This compound has also been shown to have anti-inflammatory and neuroprotective effects.

Mechanism of Action

N-(3,4-dichlorophenyl)-3-propoxybenzamide acts as a selective antagonist of the TRPV1 ion channel. It binds to a specific site on the channel and prevents it from opening in response to heat or capsaicin, a compound found in chili peppers. By blocking the activity of TRPV1, this compound reduces pain sensation and inflammation.
Biochemical and physiological effects:
This compound has been shown to have analgesic effects in animal models of pain. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-3-propoxybenzamide is a useful tool for studying the role of TRPV1 in pain sensation and inflammation. It has high selectivity for TRPV1 and does not affect other ion channels. However, its solubility is limited, and it may have off-target effects at high concentrations.

Future Directions

Future research on N-(3,4-dichlorophenyl)-3-propoxybenzamide could focus on its potential therapeutic applications in neurological disorders such as depression and anxiety. It could also be used to study the role of TRPV1 in other physiological processes such as thermoregulation and metabolism. Further studies could investigate the effects of this compound on different cell types and in different animal models of disease. Finally, the development of more potent and selective TRPV1 antagonists could lead to the development of new therapeutics for pain and inflammation.

Synthesis Methods

N-(3,4-dichlorophenyl)-3-propoxybenzamide is synthesized through a multistep reaction, starting with the reaction of 3,4-dichloroaniline with propionyl chloride to form N-propionyl-3,4-dichloroaniline. This intermediate is then reacted with sodium hydroxide and 3-propoxybenzoyl chloride to form this compound.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-2-8-21-13-5-3-4-11(9-13)16(20)19-12-6-7-14(17)15(18)10-12/h3-7,9-10H,2,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOVQJFELRXWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.